Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
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Overview
Description
Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by a fused ring system that includes a pyrrole and a triazine ring. It is known for its potential therapeutic applications, particularly in targeting kinases involved in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the synthesis can be initiated from pyrrole derivatives, followed by bromohydrazone formation, triazinium dicyanomethylide formation, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .
Industrial Production Methods: Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. Continuous feeding of reagents and careful monitoring of reaction conditions are crucial to minimize side reactions and maximize product formation .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival . This targeted inhibition makes it a valuable tool in cancer therapy and other therapeutic areas .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazines: These compounds also contain a fused pyrrole ring but differ in their biological activities and applications.
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar fused ring system but have distinct pharmacological profiles.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: Various derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit different biological activities and are used in diverse therapeutic areas.
The uniqueness of this compound lies in its versatile scaffold, which allows for the development of a wide range of biologically active compounds with potential therapeutic applications .
Properties
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(5)3-8-4-9-10/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZRRNLOLWVDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1C(=O)O)C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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